2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indazol-3-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.2.1]heptan-5-yl(1H-indazol-3-yl)methanone.
Scientific Research Applications
Chemical Stability and Degradation Pathways Research into similar compounds has provided insights into their chemical stability and degradation pathways. For instance, the degradation of β-lactamase inhibitors in various solutions has been extensively studied, revealing the formation of several degradation products through intermediate compounds in different pH conditions (Marunaka et al., 1988). This type of study is crucial for understanding the stability of chemical compounds under various conditions, which is essential for their potential applications in pharmaceuticals and chemical synthesis.
Synthesis and Chemical Transformations The synthesis of complex bicyclic structures and their conversion into useful derivatives has been a significant focus of research. For example, the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams and their subsequent conversion into valuable chemical derivatives demonstrates the versatility of these compounds in drug design and synthesis (Mollet et al., 2012). These synthetic routes offer a foundation for developing novel compounds with potential therapeutic applications.
Analytical and Quantitative Analysis The development of analytical methods for the quantitative determination of compounds like 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indazol-3-yl)methanone and its analogs in pharmaceutical preparations underscores the importance of accurate measurement techniques. High-performance liquid chromatography (HPLC) has been used effectively for this purpose, providing insights into the concentration and purity of these compounds in complex mixtures (Tsukamoto et al., 1994).
Photochemical Synthesis for Drug Discovery The photochemical synthesis of 2-azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery highlights the innovative approaches being explored in the synthesis of novel compounds. The production of conformationally restricted analogues of proline, such as 2,3-ethanoproline, demonstrates the potential for creating new molecules with significant applications in medicinal chemistry (Druzhenko et al., 2018).
properties
IUPAC Name |
1H-indazol-3-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13(16-6-9-5-8(16)7-18-9)12-10-3-1-2-4-11(10)14-15-12/h1-4,8-9H,5-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDQYWQTAZKKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.